

In Vitro Characterization of CI-1015: A Technical Guide

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Compound of Interest

Compound Name: CI-1015

Cat. No.: B1668927

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This guide provides an in-depth overview of the in vitro characterization of **CI-1015**, a potent and selective antagonist of the cholecystikinin-B (CCK-B) receptor. The information compiled herein, including quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, is intended to support further research and development of this compound.

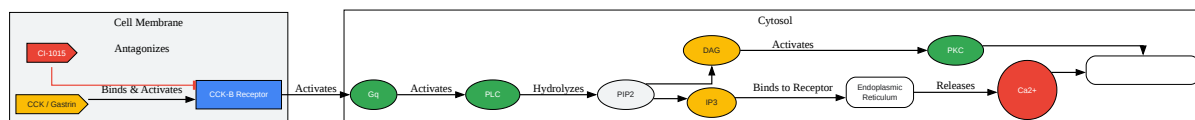
Core Data Summary

The in vitro activity of **CI-1015** has been quantified through various binding and functional assays. The key parameters are summarized in the table below, highlighting its high affinity and selectivity for the CCK-B receptor over the CCK-A subtype.

Parameter	Value	Receptor/Assay
Binding Affinity (nM)	3.0	CCK-B Receptor
Binding Affinity (nM)	2900	CCK-A Receptor
Equilibrium Dissociation Constant (K _e) (nM)	34	Rat Ventromedial Hypothalamus Assay

Signaling Pathway of the CCK-B Receptor

CI-1015 exerts its effects by antagonizing the cholecystokinin-B (CCK-B) receptor, a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligands, cholecystokinin (CCK) or gastrin, the CCK-B receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses. The CCK-B receptor can also couple to other G proteins, such as Gs and G12/13, and can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[1][2][3]



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Caption: CCK-B Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the in vitro characterization of a compound like **CI-1015** are crucial for the reproducibility of results. Below are representative protocols for key experiments.

CCK-B Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of **CI-1015** for the CCK-B receptor through competitive displacement of a radiolabeled ligand.

Materials:

- Membrane Preparation: Membranes from cell lines stably expressing the human CCK-B receptor (e.g., CHO-CCK-B or Swiss 3T3-CCK-B cells).
- Radioligand: [3H]L-365,260 or a similar suitable radiolabeled CCK-B antagonist.
- Test Compound: **CI-1015**.
- Non-specific Binding Control: A high concentration of an unlabeled CCK-B antagonist (e.g., 1 μ M L-365,260).
- Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
- Scintillation Counter and scintillation fluid.

Procedure:

- Reaction Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of the radioligand (typically at or near its K_d), and varying concentrations of **CI-1015**.
- Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the high concentration of the unlabeled antagonist.
- Membrane Addition: Add the CCK-B receptor-containing membrane preparation to each well to initiate the binding reaction.
- Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of **CI-1015** by non-linear regression analysis of the competition curve. Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of **CI-1015** by measuring its ability to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

- **Cell Line:** A cell line stably expressing the CCK-B receptor (e.g., CHO-CCK-B).
- **Agonist:** Cholecystokinin-8 (CCK-8).
- **Test Compound:** **CI-1015**.
- **Calcium-sensitive Fluorescent Dye:** Fluo-4 AM or similar.
- **Assay Buffer:** Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- **Fluorescence Plate Reader:** With kinetic reading capabilities and automated injection.

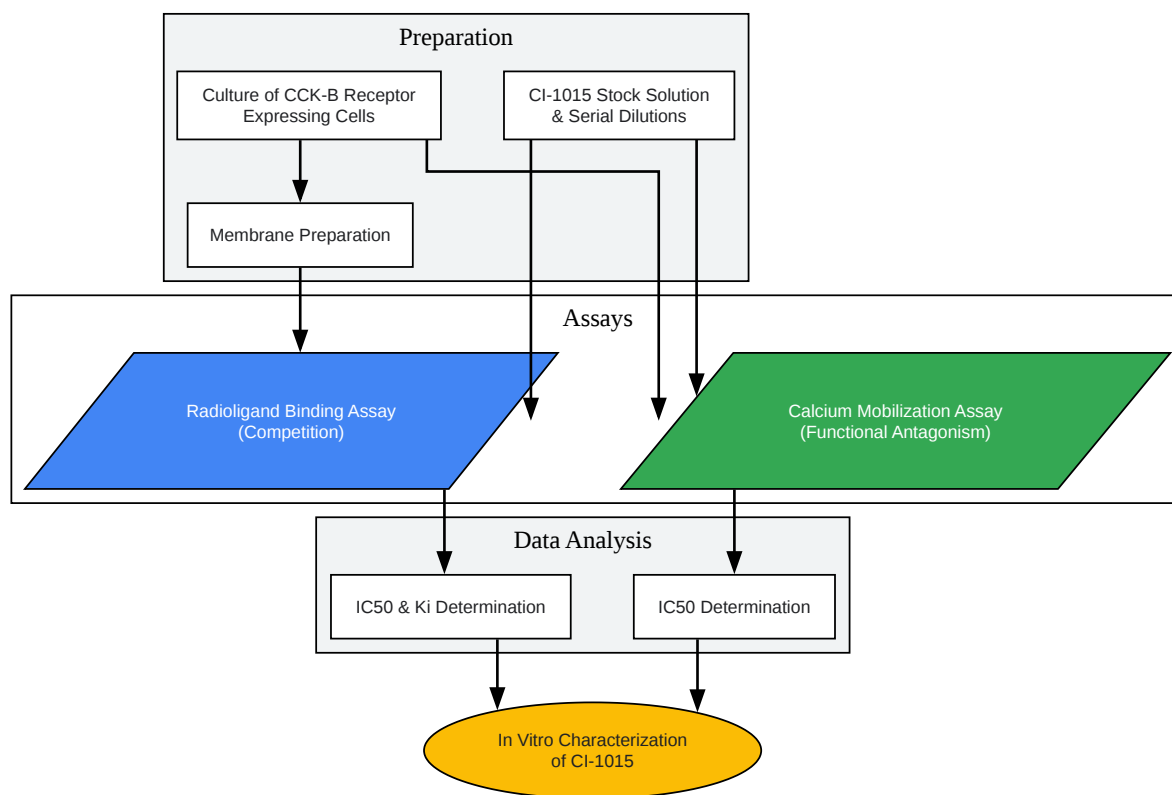
Procedure:

- **Cell Plating:** Seed the CCK-B receptor-expressing cells into a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.
- **Dye Loading:** Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer at 37°C for a specified time (e.g., 60 minutes).
- **Cell Washing:** Wash the cells with assay buffer to remove excess dye.
- **Compound Incubation:** Add varying concentrations of **CI-1015** or vehicle to the respective wells and incubate for a predetermined period.
- **Fluorescence Measurement:** Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

- **Agonist Stimulation:** Inject a fixed concentration of the agonist (CCK-8, typically at its EC80) into the wells and immediately begin kinetic fluorescence readings.
- **Data Analysis:** The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of **CI-1015** by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value from the concentration-response curve.

Experimental Workflow

The in vitro characterization of **CI-1015** typically follows a logical progression from binding studies to functional assays to confirm its mechanism of action as a receptor antagonist.



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Caption: Experimental Workflow for In Vitro Characterization.

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